1-[(3-chlorophenyl)methyl]-3-(4-methylphenyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione
Description
The compound 1-[(3-chlorophenyl)methyl]-3-(4-methylphenyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione is a tetrahydroquinazoline derivative featuring two distinct aromatic substituents: a 3-chlorophenylmethyl group at position 1 and a 4-methylphenyl group at position 3. The tetrahydroquinazoline-2,4-dione core is a bicyclic scaffold known for its versatility in medicinal chemistry, particularly in enzyme inhibition and receptor modulation .
Properties
IUPAC Name |
1-[(3-chlorophenyl)methyl]-3-(4-methylphenyl)quinazoline-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClN2O2/c1-15-9-11-18(12-10-15)25-21(26)19-7-2-3-8-20(19)24(22(25)27)14-16-5-4-6-17(23)13-16/h2-13H,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFEAIKQIPIXIKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogues
Core Scaffold Modifications
- 3-[(3-Chlorophenyl)methyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione (CAS 1177806-44-8): Structure: Differs by lacking the 4-methylphenyl group at position 1. Molecular Formula: C15H11ClN2O2 (MW 286.71 g/mol) .
3-{2-[4-(4-Fluorobenzoyl)piperidin-1-yl]ethyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione (CAS 74050-98-9):
- Structure : Features a piperidinyl-ethyl substituent with a 4-fluorobenzoyl group.
- Molecular Formula : C22H22FN3O3 (MW 395.44 g/mol) .
- Implications : The fluorinated aromatic moiety and extended substituent enhance molecular weight and polarity, possibly improving CNS penetration or metabolic stability.
Substituent Variations
- 1-[(2-Bromo-1,3-thiazol-5-yl)methyl]-3-(2,2,2-trifluoroethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione (S-42A): Structure: Replaces the tetrahydroquinazoline core with a tetrahydropyrimidine ring and includes a bromothiazole substituent. Synthesis: Prepared via Celite® filtration and preparative HPLC, yielding 55% purity .
Table 1: Key Comparative Data
Solubility and Stability:
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